1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
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Overview
Description
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is an organic compound with the molecular formula C9H9ClFNO3 and a molecular weight of 233.63 g/mol . This compound is characterized by the presence of chloro, fluoro, nitro, and propoxy functional groups attached to a benzene ring, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-2-fluoro-3-propoxybenzene, followed by purification steps to isolate the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and fluoro groups can undergo substitution reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene can be compared with similar compounds such as:
1-Chloro-2-fluoro-5-nitrobenzene: Lacks the propoxy group, making it less versatile in certain syntheses.
1-Chloro-2-fluoro-3-propoxybenzene: Lacks the nitro group, affecting its reactivity and applications.
1-Chloro-2-fluoro-5-nitro-4-propoxybenzene: Positional isomer with different reactivity and properties.
The presence of the propoxy group in this compound enhances its solubility and reactivity, making it unique among its analogs.
Properties
IUPAC Name |
1-chloro-2-fluoro-5-nitro-3-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3/c1-2-3-15-8-5-6(12(13)14)4-7(10)9(8)11/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHDRMLELAFFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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